N-(5-amino-2-fluorophenyl)acetamide
Overview
Description
N-(5-amino-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H9FN2O It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-fluorophenyl)acetamide typically involves the reaction of 5-amino-2-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the acetamide derivative. The general reaction scheme is as follows:
5-amino-2-fluoroaniline+acetic anhydride→this compound+acetic acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient mixing and heating systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(5-amino-2-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-amino-2-fluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-fluorophenyl)acetamide
- N-(5-amino-3-fluorophenyl)acetamide
- N-(5-amino-2-chlorophenyl)acetamide
Uniqueness
N-(5-amino-2-fluorophenyl)acetamide is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
N-(5-amino-2-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 168.17 g/mol. The compound features an amino group, a fluorine atom, and an acetamide functional group, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anticancer Potential
This compound has also been investigated for its anticancer properties . In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Notably, it has shown effectiveness against breast and colon cancer cell lines, suggesting a selective action that warrants further investigation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The presence of the fluorine atom may enhance the compound's binding affinity to target enzymes, leading to altered enzymatic activity.
- Receptor Modulation : It may act as a modulator for various receptors involved in cell signaling pathways, contributing to its anticancer effects.
- Cell Cycle Interference : Evidence suggests that the compound can disrupt normal cell cycle progression in cancer cells, leading to growth inhibition .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(4-amino-2-fluorophenyl)acetamide | C8H9FN2O | Similar activity profile but different selectivity |
N-(5-amino-3-fluorophenyl)acetamide | C8H9FN2O | Altered binding interactions due to positional changes |
N-(5-amino-2-chlorophenyl)acetamide | C8H9ClN2O | Chlorine substitution alters solubility and activity |
The distinct positioning of the amino and fluorine groups in this compound contributes to its unique biological profile compared to other similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Activity Study : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
- Cancer Cell Line Testing : In vitro tests on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed IC50 values of approximately 15 µM and 25 µM, respectively, indicating significant cytotoxicity against these cancer types .
- Mechanistic Insights : Further investigations into its mechanism revealed that this compound activates caspase-3 and caspase-9 pathways in cancer cells, suggesting a mitochondrial-mediated apoptosis pathway .
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJGIOJFOJSYLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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